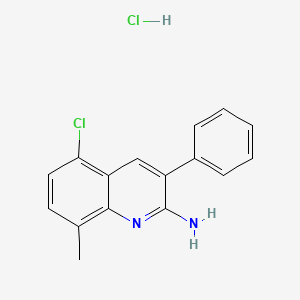

2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride

Description

2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride is a substituted quinoline derivative characterized by a halogen (chloro) at position 5, a methyl group at position 8, a phenyl substituent at position 3, and an amino group at position 2. This compound belongs to the aminoquinoline family, which is known for diverse biological activities, including antimalarial, antibacterial, and analgesic properties . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological applications.

Properties

CAS No. |

1170867-97-6 |

|---|---|

Molecular Formula |

C16H14Cl2N2 |

Molecular Weight |

305.2 g/mol |

IUPAC Name |

5-chloro-8-methyl-3-phenylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C16H13ClN2.ClH/c1-10-7-8-14(17)13-9-12(16(18)19-15(10)13)11-5-3-2-4-6-11;/h2-9H,1H3,(H2,18,19);1H |

InChI Key |

UXAHXTSZJWIUOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)N)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride typically involves:

- Construction of the quinoline core with the desired substitutions.

- Introduction of the amino group at the 2-position.

- Chlorination at the 5-position.

- Methylation at the 8-position.

- Phenyl substitution at the 3-position.

- Final conversion to the hydrochloride salt form by treatment with hydrochloric acid.

The synthetic routes often employ condensation reactions, cyclization, and functional group transformations using specific solvents (ethanol, methanol, DMF) and catalysts to optimize yields and purity.

Specific Synthetic Routes

Synthesis via Quinoline-3-carbaldehyde Intermediates and Wittig Reaction

A notable method involves the preparation of 2-chloro-8-methylquinoline-3-carbaldehyde as a key intermediate, which is then subjected to Wittig reaction with benzyltriphenylphosphonium chloride to introduce the phenyl substituent at the 3-position:

This intermediate can be further converted to the target amino compound by subsequent amination and hydrochloride salt formation steps, although detailed procedures for these conversions are less documented in the open literature.

Cyclization Using Methacrylaldehyde and Hydrochloric Acid

A patented industrial method focuses on synthesizing 5-chloro-8-hydroxyquinolines (structurally related intermediates) via cyclization of chloro-ortho-aminophenols and chloro-2-nitrophenols with methacrylaldehyde in hydrochloric acid solvent. Key features include:

- Use of 15–35% hydrochloric acid as solvent.

- Molar ratios of reactants optimized for yield.

- Controlled dropwise addition of methacrylaldehyde mixed with glacial acetic acid at 90–110°C.

- Isolation of hydrochloride salt by filtration.

- Purification through pH adjustment, activated carbon decolorization, and recrystallization.

This method reduces side reactions and tar formation common in sulfuric acid-based Skraup cyclizations, improving yield and safety for industrial-scale synthesis.

Related Quinoline Derivative Syntheses Informing Methodology

While direct syntheses of this compound are scarce, related quinoline derivatives have been synthesized through multi-step sequences involving:

- Nitration of 5-chloro-8-hydroxyquinoline.

- Catalytic hydrogenation to convert nitro groups to amino groups.

- Protection/deprotection strategies for amino and hydroxyl groups.

- Chlorination using phosphoryl chloride (POCl3).

- Oxidation and coupling reactions to introduce phenyl or other substituents.

These methods highlight the importance of regioselective chlorination and careful functional group manipulation to obtain the desired substitution pattern on the quinoline ring.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and inferred properties of 2-amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride and related compounds:

Substituent Effects on Physicochemical Properties

- Chloro Group (Position 5): Present in all listed compounds except 5-amino-8-quinolinol.

- Methyl vs. Phenyl Groups: The phenyl substituent in the parent compound increases steric bulk and aromaticity compared to methyl groups in analogues (e.g., 2-amino-5-chloro-3,8-dimethylquinoline). This may reduce aqueous solubility but improve lipid membrane penetration .

- Hydroxyl and Methoxy Groups: 5-Amino-8-quinolinol dihydrochloride’s hydroxyl group enables hydrogen bonding, while the methoxy group in N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline introduces electron-donating effects, altering reactivity .

Research Findings and Limitations

- Crystallographic Data: highlights the planar quinoline core and layered crystal structure of N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, which may influence its stability and formulation .

- Data Gaps : Exact solubility, melting points, and in vivo efficacy data are absent in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.